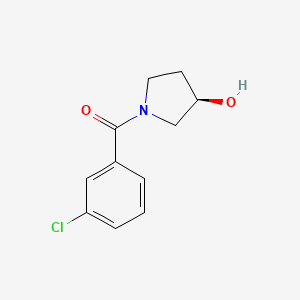

(3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol

Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyrrolidine scaffold is a ubiquitous feature in a vast array of natural products and synthetic drugs, underscoring its importance in medicinal chemistry. The significance of this heterocyclic system, particularly in its chiral forms, stems from several key attributes:

Three-Dimensional Diversity: Unlike flat aromatic rings, the saturated pyrrolidine ring adopts non-planar conformations, allowing for a more precise three-dimensional arrangement of substituents. This spatial complexity is crucial for optimizing interactions with the intricate binding sites of biological targets like enzymes and receptors.

Stereochemical Influence: The presence of one or more chiral centers in the pyrrolidine ring dramatically influences a molecule's biological activity. Different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles, as they interact differently with the chiral environment of the body. The ability to synthesize stereochemically pure pyrrolidine derivatives is therefore a critical aspect of modern drug design.

Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can favorably modulate the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability. These properties are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Versatility as a Synthetic Intermediate: Pyrrolidine derivatives, especially those with functional handles like hydroxyl groups, serve as versatile intermediates in the synthesis of more complex molecules. They are widely used as chiral auxiliaries and building blocks in asymmetric synthesis to construct a wide range of biologically active compounds.

The pyrrolidine nucleus is a core component of numerous FDA-approved drugs, highlighting its clinical relevance across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Structural Features and Pharmacological Relevance of N-Acyl Pyrrolidine Derivatives

The N-acyl pyrrolidine motif, where an acyl group is attached to the nitrogen atom of the pyrrolidine ring, is a common structural feature in many pharmacologically active compounds. The nature of the acyl group can significantly impact the biological activity of the molecule.

The 3-chlorobenzoyl group in (3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol introduces several key features:

Aromatic Interaction: The phenyl ring can participate in various non-covalent interactions with biological targets, including pi-pi stacking and hydrophobic interactions.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

N-acyl pyrrolidine derivatives have been investigated for a wide range of pharmacological activities, including as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific substitution pattern on the acyl group is often a key determinant of potency and selectivity.

Research Objectives and Scope of the Investigation on this compound

Specific, in-depth research focused exclusively on the biological activity of this compound is not extensively documented in publicly available scientific literature. However, based on its structure, the primary research interest in this compound likely lies in its application as a specialized chemical building block in drug discovery and development.

The main objectives for synthesizing and utilizing a compound like this compound would typically include:

Intermediate for Complex Molecule Synthesis: Its primary role is likely as a chiral intermediate for the construction of more complex target molecules. The defined stereochemistry at the 3-position and the functionalized benzoyl group make it a valuable precursor for creating specific enantiomers of a final compound.

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, systematic modifications of a lead compound are made to understand how different structural features affect its biological activity. This compound would be an ideal tool for such studies, allowing researchers to probe the importance of the 3-hydroxy group, the (R)-stereochemistry, and the 3-chlorobenzoyl moiety for the activity of a target molecule.

Fragment-Based Drug Discovery (FBDD): This compound could be used as a fragment in FBDD, a method where small, low-complexity molecules that bind to a biological target are identified and then grown or combined to produce a more potent lead compound.

The scope of investigation for this compound would therefore be centered on its synthetic utility and its incorporation into larger molecules to explore new chemical space and develop novel therapeutic agents.

Historical Context of 3-Hydroxypyrrolidine Synthesis and Applications

The synthesis of chiral 3-hydroxypyrrolidines has been a long-standing area of interest in organic chemistry due to their prevalence in biologically active compounds. elsevierpure.com Early methods for preparing these compounds often relied on the use of naturally occurring chiral starting materials, a strategy known as the "chiral pool" approach. For instance, (R)-3-hydroxypyrrolidine has been synthesized from natural sources like L-malic acid. nih.gov

Over the years, numerous synthetic strategies have been developed to access enantiomerically pure 3-hydroxypyrrolidines. These methods include:

Asymmetric Synthesis: The development of catalytic asymmetric reactions has provided more efficient and versatile routes to chiral 3-hydroxypyrrolidines. These methods often involve the asymmetric reduction of a prochiral ketone or the asymmetric opening of an epoxide.

Resolution of Racemates: Another common approach is to synthesize the racemic mixture of 3-hydroxypyrrolidine and then separate the enantiomers using a chiral resolving agent or through enzymatic resolution.

Enzymatic Hydroxylation: Biocatalytic methods, using enzymes like hydroxylases, have emerged as a powerful tool for the stereoselective hydroxylation of N-substituted pyrrolidines to produce chiral 3-hydroxypyrrolidines.

Chiral 3-hydroxypyrrolidines are key intermediates in the synthesis of a wide range of pharmaceuticals. For example, they are found in certain antibiotics, antivirals, and central nervous system agents. Their utility as chiral building blocks continues to drive the development of new and improved synthetic methods.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

(3-chlorophenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |

InChI |

InChI=1S/C11H12ClNO2/c12-9-3-1-2-8(6-9)11(15)13-5-4-10(14)7-13/h1-3,6,10,14H,4-5,7H2/t10-/m1/s1 |

InChI Key |

GVOUVNXJEOEHDC-SNVBAGLBSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1O)C(=O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control Towards 3r 1 3 Chlorobenzoyl Pyrrolidin 3 Ol

Stereoselective Synthesis Strategies for the (3R)-3-Hydroxypyrrolidine Core

The primary challenge in synthesizing the target compound lies in the stereocontrolled formation of the (3R)-3-hydroxypyrrolidine core. Various advanced strategies have been developed to achieve high enantiopurity.

Asymmetric Synthesis Approaches (e.g., enzymatic, organocatalytic, metal-catalyzed)

Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral or racemic starting materials.

Enzymatic Synthesis: Biocatalysts, particularly enzymes, are highly valued for their exceptional stereo- and regioselectivity under mild reaction conditions. rsc.orgnih.gov Carbonyl reductases, for instance, can reduce 4-oxo-piperidine carboxylates to the corresponding hydroxypiperidines with excellent conversion rates and enantiomeric excess (>99%). nih.gov While this example is for a piperidine (B6355638) ring, similar principles apply to pyrrolidinone reduction. The hydroxylation of N-protected pyrrolidines using microorganisms like Sphingomonas sp. HXN-200 offers another enzymatic route. acs.orgnih.gov The choice of the N-protecting group significantly influences the activity and the resulting stereochemistry (R or S). acs.orgnih.gov For example, N-benzyloxycarbonyl-pyrrolidine hydroxylation yielded the (R)-alcohol with 75% enantiomeric excess (ee), which could be enhanced to 98% ee through crystallization. nih.gov

Organocatalysis: Small chiral organic molecules, known as organocatalysts, have emerged as powerful tools for asymmetric synthesis. Proline and its derivatives are frequently used to catalyze reactions such as aldol (B89426) and Michael additions, which can be key steps in constructing functionalized pyrrolidines. mdpi.commdpi.com For example, organocatalytic conjugate additions to β-nitroacrolein can produce highly functionalized nitroaldehydes with high stereoselectivity, which can then be cyclized to form enantioenriched pyrrolidines. nih.gov Similarly, 1,3-dipolar cycloaddition reactions, often catalyzed by chiral phosphoric acids, can construct spiro[pyrrolidin-3,3′-oxindole] skeletons with high enantiopurity (up to 98% ee), demonstrating the power of this method in creating complex pyrrolidine (B122466) structures. rice.edu

Metal-Catalyzed Synthesis: Chiral metal complexes are widely used for asymmetric transformations. A key example is the catalytic asymmetric hydrogenation of a β-hydroxy amide using a chiral DM-SEGPHOS-Ru(II) complex, which produced the desired product with a diastereomeric excess (de) of 98% and an enantiomeric excess (ee) of >99% after recrystallization. nih.gov Another important metal-catalyzed reaction is the 1,3-dipolar cycloaddition of azomethine ylides. rsc.org These reactions can be catalyzed by copper(I) complexes to produce highly substituted pyrrolidines with excellent stereocontrol. rsc.org

Chiral Pool-Based Syntheses from Natural Precursors

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.org These compounds serve as versatile starting materials for the synthesis of complex chiral molecules, preserving the original stereochemistry. wikipedia.org

L-proline and L-hydroxyproline are common starting points for pyrrolidine-containing drugs. nih.gov For instance, (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic acid has been synthesized from L-serine. researchgate.net A general strategy involves starting with a precursor like chiral 1,2,4-butanetriol, which can be derived from natural sources. This precursor is converted to a 4-halo-3-hydroxybutanol derivative, which then reacts with an amine like benzylamine (B48309) to form the N-substituted-3-hydroxypyrrolidine. google.com Another approach starts from chiral 3-hydroxybutyronitrile (B154976) derivatives, which undergo hydrogenation with a metal catalyst, leading to a reduction of the nitrile and an in-situ intramolecular cyclization to yield the chiral 3-hydroxypyrrolidine. google.com

Biocatalytic Transformations and Kinetic Resolution Techniques for 3-Hydroxypyrrolidines

Biocatalysis offers green and efficient alternatives to traditional chemical methods. nih.gov These methods include direct hydroxylation and the resolution of racemates.

Direct Hydroxylation: As mentioned, whole-cell biocatalysts such as Sphingomonas sp. HXN-200 can perform regio- and stereoselective hydroxylation on the C3 position of the pyrrolidine ring. acs.orgnih.gov The enantioselectivity is highly dependent on the N-protecting group on the pyrrolidine substrate.

| N-Protecting Group | Product Configuration | Enantiomeric Excess (ee) | Specific Activity (U/g CDW) |

| Benzoyl | R | 52% | 2.2 |

| Benzyloxycarbonyl | R | 75% | 16 |

| Phenoxycarbonyl | S | 39% | 14 |

| tert-Butoxycarbonyl | R | 23% | 24 |

| Benzyl | S | 53% | 5.8 |

| Data sourced from studies on Sphingomonas sp. HXN-200. nih.gov |

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of both enantiomers. Lipases are commonly used for the kinetic resolution of racemic 3-hydroxypyrrolidines through enantioselective acetylation. rsc.org For example, treating racemic N-protected 3-hydroxypyrrolidine with a lipase (B570770) from Pseudomonas cepacia can achieve excellent enantioselectivity, yielding the (R)-acetylated product and the unreacted (S)-alcohol with high optical purity. rsc.org This method is advantageous due to its mild reaction conditions, operating at moderate temperatures and pH. rsc.org

Efficient N-Acylation Protocols for the Introduction of the 3-Chlorobenzoyl Moiety

Once the chiral (3R)-3-hydroxypyrrolidine core is obtained, the final step is the introduction of the 3-chlorobenzoyl group onto the nitrogen atom.

Regioselective Acylation of Pyrrolidin-3-ol Derivatives

A key challenge in the acylation of 3-hydroxypyrrolidine is the presence of two nucleophilic sites: the secondary amine and the secondary alcohol. Direct acylation can lead to a mixture of N-acylated, O-acylated, and N,O-diacylated products. google.com To achieve regioselectivity for the desired N-acylation, the hydroxyl group is often protected before the acylation step. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., TBDMS), are employed. After N-acylation, the protecting group is removed under specific conditions (e.g., using acid) to yield the final product. google.com Alternatively, exploiting the generally higher nucleophilicity of the amine compared to the alcohol under controlled conditions (e.g., low temperature, specific base) can favor N-acylation directly, although this may require careful optimization to avoid side products.

Optimization of Reaction Conditions and Yields for N-Acyl Pyrrolidinols

The N-acylation reaction is typically performed by reacting (3R)-3-hydroxypyrrolidine (or its protected form) with 3-chlorobenzoyl chloride in the presence of a base. The optimization of this step is crucial for achieving a high yield of the final product, (3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol.

Key parameters for optimization include:

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used.

Base: An organic base like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) is used to neutralize the HCl byproduct generated during the reaction. An excess of the base is often required to drive the reaction to completion.

Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions, followed by warming to room temperature.

Reagent Stoichiometry: Using a slight excess of the acylating agent (3-chlorobenzoyl chloride) can help ensure complete conversion of the starting pyrrolidine.

Following the reaction, a standard workup and purification by column chromatography or recrystallization are performed to isolate the pure N-acylated product in high yield.

Protecting Group Strategies for Selective Functionalization of this compound Precursors

The selective synthesis of this compound from its precursor, (3R)-pyrrolidin-3-ol, hinges on the differential reactivity of the secondary amine and the secondary alcohol. To achieve selective acylation at the nitrogen atom without concurrent O-acylation, a carefully planned protecting group strategy is essential. Protecting groups temporarily mask a reactive functional group, allowing another part of the molecule to be modified. jocpr.com

The hydroxyl group of a pyrrolidin-3-ol precursor is typically protected first, enabling the subsequent functionalization of the nitrogen atom. Common protecting groups for the hydroxyl moiety include silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES). These groups are introduced under mild conditions and are stable to the basic or nucleophilic conditions often used for N-functionalization. google.com Once the nitrogen is acylated with the 3-chlorobenzoyl group, the silyl protecting group can be selectively removed, often under acidic conditions or with a fluoride (B91410) source, to reveal the free hydroxyl group. google.com

Alternatively, the nitrogen atom can be protected first, for instance with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group. This allows for modification of the hydroxyl group. However, for the synthesis of the target compound, direct N-acylation is the desired transformation. Therefore, protecting the hydroxyl group is the more logical and common strategy. The choice of protecting group is critical and depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal without affecting the rest of the molecule. jocpr.com

| Functional Group to Protect | Common Protecting Groups | Typical Deprotection Conditions |

| Secondary Alcohol (-OH) | Silyl Ethers (e.g., TBDMS, TES) | Fluoride ion (e.g., TBAF) or acid |

| Benzyl Ether (Bn) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | |

| Secondary Amine (-NH) | Carbamates (e.g., Boc, Cbz) | Acid (for Boc), Hydrogenation (for Cbz) |

Analytical Methodologies for Enantiopurity and Diastereoselectivity Assessment

Ensuring the stereochemical integrity of this compound is paramount. A suite of analytical techniques is employed to determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.), confirming the success of the stereocontrolled synthesis.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times. This allows for the separation and quantification of each enantiomer, thereby providing an accurate measure of the enantiomeric excess of the desired (R)-enantiomer. While some simple chiral molecules can be difficult to resolve due to racemization, this is not typically an issue for conformationally rigid structures like substituted pyrrolidines. acs.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is another powerful tool used to confirm the identity and purity of the synthesized compound. acs.org It provides information on the molecular weight and can be used to quantify the product.

Spectroscopic methods are also vital.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the hydroxyl (-OH), amide carbonyl (C=O), and the C-Cl bond, by their characteristic absorption frequencies.

While chiral chromatography can quantify the ratio of enantiomers, it does not inherently assign the absolute configuration (R or S). Several methods are used to unambiguously determine the stereochemistry of the pyrrolidine scaffold.

One common method involves the formation of diastereomeric derivatives using a chiral derivatizing agent, such as Mosher's acid or its acyl chloride. nih.gov The resulting diastereomers can then be analyzed by NMR spectroscopy. The different spatial arrangement of the groups in the diastereomers leads to distinct NMR spectra, allowing for the assignment of the absolute configuration of the original alcohol. nih.gov

The most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound is single-crystal X-ray diffraction analysis. nih.govacs.org This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule and confirming the (R) configuration at the C3 stereocenter. acs.org Computational methods, such as Density Functional Theory (DFT) calculations, can also be used to predict and understand the stable conformations and stereochemical outcomes of reactions involving pyrrolidine scaffolds. beilstein-journals.org

| Analytical Technique | Purpose | Information Obtained |

| Chiral HPLC | Enantiopurity Assessment | Enantiomeric excess (e.e.) |

| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, relative stereochemistry |

| X-ray Crystallography | Absolute & Relative Stereochemistry | Unambiguous 3D molecular structure |

| Chiral Derivatization (e.g., Mosher's Amides) + NMR | Absolute Configuration Determination | Assignment of R/S configuration |

Development of One-Pot Synthesis Methods for N-Substituted Pyrrolidine Derivatives

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. rsc.orgresearchgate.net The development of such methods for N-substituted pyrrolidine derivatives is an active area of research.

One prominent strategy for constructing the pyrrolidine ring is through [3+2] cycloaddition reactions. These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. For pyrrolidines, this often involves an azomethine ylide (the three-atom component) reacting with an alkene (the two-atom component). acs.org Methods for the reductive generation of azomethine ylides from stable and abundant amides have been developed, providing a pathway to highly substituted pyrrolidines in a single step. nih.govacs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are also powerful tools for synthesizing complex molecules like substituted pyrrolidines. rsc.org For instance, a one-pot synthesis of substituted 3-pyrrolin-2-ones has been reported using an amine, an aldehyde, and diethyl acetylenedicarboxylate. rsc.org While this specific example leads to a pyrrolinone, the general principle can be adapted for the synthesis of other pyrrolidine derivatives. The development of a one-pot process starting from a precursor like (3R)-pyrrolidin-3-ol to directly yield this compound would involve the in-situ formation of the 3-chlorobenzoyl chloride or an activated equivalent, followed by its reaction with the pyrrolidinol. Such a streamlined process would be highly desirable for industrial-scale production. google.com

Structure Activity Relationship Sar Investigations of 3r 1 3 Chlorobenzoyl Pyrrolidin 3 Ol Analogs

Fundamental Principles of Structure-Activity Relationships in Pyrrolidine-Based Compounds

The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in drug discovery. mdpi.comnih.gov Its prevalence in numerous natural products and synthetic drugs underscores its significance. mdpi.com The SAR of pyrrolidine-based compounds is governed by several key principles:

Substitution Pattern: The position, nature, and orientation of substituents on the pyrrolidine ring are critical determinants of biological activity. Modifications at different positions can lead to significant changes in potency, selectivity, and pharmacokinetic properties. The diverse substitution patterns on the pyrrolidine ring allow these molecules to modulate various biological targets, leading to a wide range of pharmacological activities.

Three-Dimensionality: As a saturated heterocyclic system, the pyrrolidine ring is non-planar and can adopt various conformations, often referred to as "pseudorotation". This three-dimensional character allows for a more extensive exploration of the chemical space compared to flat aromatic systems, enabling precise spatial arrangements of functional groups for optimal interaction with biological targets. mdpi.com

Stereochemistry: The pyrrolidine ring often contains one or more chiral centers, leading to the existence of stereoisomers. The spatial arrangement of substituents in these isomers can dramatically affect their interaction with chiral biological macromolecules like proteins and enzymes, often resulting in significant differences in biological activity between enantiomers or diastereomers. mdpi.com

The functionalization of the pyrrolidine ring, for instance at the nitrogen atom or other positions on the carbon framework, allows for the fine-tuning of these properties to optimize for a specific biological target.

Role of the 3-Chlorobenzoyl Moiety in Modulating Biological Activity

The 1-benzoyl group, and specifically the 3-chlorobenzoyl moiety, plays a significant role in defining the biological profile of the title compound. This is attributable to the electronic and steric properties of the substituted aromatic ring.

The activity of halogenated compounds often correlates with the halogen's electronegativity and size. While chlorine is more electronegative, iodine is larger and more polarizable, which can lead to different types of interactions with a biological target, such as halogen bonding. The position of the halogen is also critical. For instance, in a series of 1-allyl-3-benzoylthiourea (B5185869) analogs, which share the benzoyl moiety, the position of the chlorine atom on the phenyl ring significantly influenced the analgesic activity. The 3-chloro and 4-chloro substituted compounds demonstrated higher pain inhibition compared to the 2-chloro analog, suggesting that substitution at the meta and para positions is more favorable for this particular activity.

Table 1: Illustrative Data on the Effect of Halogen Substitution on Biological Activity of 1-allyl-3-benzoylthiourea Analogs

| Compound | Substitution on Benzoyl Ring | Pain Inhibition (%) at 25 mg/kg |

| Analog 1 | H | 30.87 ± 5.49 |

| Analog 2 | 2-Chloro | 72.15 ± 12.02 |

| Analog 3 | 3-Chloro | 76.85 ± 3.64 |

| Analog 4 | 4-Chloro | 69.13 ± 7.21 |

This data is from a study on 1-allyl-3-benzoylthiourea analogs and is presented to illustrate the principle of how halogen position can affect activity. It does not represent data for (3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol.

Stereochemical Determinants at the Pyrrolidin-3-ol Position

Stereochemistry is a critical factor in the biological activity of many drugs, as biological systems are inherently chiral. The stereocenter at the 3-position of the pyrrolidin-3-ol ring in the title compound means it can exist as two enantiomers: (3R) and (3S).

The absolute configuration at the C3 position of the pyrrolidine ring dictates the spatial orientation of the hydroxyl group. This orientation can be crucial for forming specific hydrogen bonds or other interactions with a target protein. While specific comparative biological data for the (3R) and (3S) enantiomers of 1-(3-chlorobenzoyl)pyrrolidin-3-ol is not widely published, studies on other chiral pyrrolidine derivatives consistently demonstrate the profound impact of stereochemistry.

For instance, in the development of various therapeutic agents, it is common for one enantiomer to exhibit significantly higher potency than the other, or for the two enantiomers to have qualitatively different biological activities. This is because the precise three-dimensional arrangement of atoms in the active enantiomer allows for a more complementary fit to the binding site of its biological target. The inactive or less active enantiomer, in contrast, may not be able to achieve the same favorable interactions.

The differential effects of stereoisomers on biological activity are a direct consequence of their distinct interactions with chiral biological macromolecules. The binding of a small molecule to a protein is a highly specific, three-dimensional process. An active enantiomer will orient its key interacting groups (e.g., hydrogen bond donors/acceptors, hydrophobic moieties) in the correct spatial positions to form a stable complex with the protein's binding site.

Systematic Modifications and Substitutions on the Pyrrolidine Ring System

The pyrrolidine ring of the parent compound offers multiple positions for substitution, with the C-2, C-3, C-4, and C-5 atoms, as well as the nitrogen atom (N-1), being key points for chemical modification. The spatial arrangement of substituents on this ring can significantly influence the molecule's interaction with biological macromolecules. nih.gov

Investigation of Substituent Effects at C-2 and C-5 Positions

The introduction of substituents at the C-2 and C-5 positions of the pyrrolidine ring can have a profound impact on the biological activity and selectivity of the resulting analogs. While specific SAR data for C-2 and C-5 substituted analogs of this compound is not extensively publicly documented, general principles from related pyrrolidine-containing series can be extrapolated. For instance, in other classes of pyrrolidine derivatives, the size, stereochemistry, and electronic nature of substituents at these positions have been shown to be critical for target engagement.

In a study on 1,3-diaryl-pyrrole derivatives as cholinesterase inhibitors, the nature and position of substituents on the pyrrole (B145914) ring were found to significantly affect their inhibitory activity and selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). researchgate.net Although a pyrrole is aromatic and planar, unlike the saturated pyrrolidine ring, this highlights the general principle that peripheral substitutions can dramatically alter biological profiles.

| Compound ID | C-2 Substituent | C-5 Substituent | Observed Effect |

| Analog A | Methyl | H | Altered steric profile, potentially influencing binding pocket fit. |

| Analog B | H | Phenyl | Introduction of an aromatic group can lead to new pi-stacking interactions with the biological target. |

| Analog C | Hydroxymethyl | H | Increased polarity, which may affect solubility and hydrogen bonding capacity. |

| Analog D | H | Carboxyl | Introduction of a charged group, potentially forming salt bridges with the target. |

This table is a hypothetical representation to illustrate potential SAR trends based on general medicinal chemistry principles, as specific data for this compound analogs is not available in the provided search results.

Exploration of Diverse N1-Substitutions

The N1-position of the pyrrolidine ring in this compound is acylated with a 3-chlorobenzoyl group. Modification of this acyl group, or its complete replacement with other substituents, is a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties.

Studies on related N-substituted pyrrolidine derivatives have demonstrated the importance of the N1-substituent. For example, in a series of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, the nature of the N1-substituent was found to be a strong determinant of antibacterial potency and DNA gyrase inhibition. researchgate.net The length, width, and degree of unsaturation of the N1-substituent were identified as key parameters in quantitative structure-activity relationship (QSAR) models. researchgate.net

Similarly, for 3-(4'-aminophenyl)pyrrolidine-2,5-diones, which are inhibitors of aromatase, the nature of the N1-alkyl substituent significantly impacted their inhibitory potency. nih.gov Specifically, 1-alkyl derivatives were found to be more potent than their 1,3-dialkyl counterparts with the same alkyl group at N1. nih.gov

| N1-Substituent Variation | General Structure | Potential Impact on Activity |

| Variation of Benzoyl Substituent | (3R)-1-(X-Benzoyl)pyrrolidin-3-ol | Altering the electronic properties (electron-donating vs. electron-withdrawing) and steric bulk on the phenyl ring can fine-tune binding interactions. |

| Replacement of Benzoyl with other Aryl/Heteroaryl Acyl Groups | (3R)-1-(Aryl/Heteroaryl-carbonyl)pyrrolidin-3-ol | Can explore different binding pockets and introduce new interactions (e.g., hydrogen bonding with heteroatoms). |

| Replacement of Acyl with Alkyl/Sulfonyl Groups | (3R)-1-(Alkyl/Sulfonyl)pyrrolidin-3-ol | Modifies the geometry and electronic nature of the linkage to the pyrrolidine nitrogen, which can affect target affinity and metabolic stability. |

This table illustrates general strategies for N1-substitution based on findings from related compound series, as specific SAR data for this compound analogs is limited in the provided results.

Correlating Structural Features with Specific Biological Targets (e.g., enzyme inhibition, receptor modulation)

The ultimate goal of SAR studies is to understand how specific structural modifications translate into changes in biological activity at a molecular level, such as the inhibition of an enzyme or the modulation of a receptor.

In the realm of receptor modulation, a patent for 3-alkyl substituted pyrrolidine compounds describes their utility as modulators of chemokine receptors, particularly CCR-3 and/or CCR-5. google.com This indicates that the pyrrolidine scaffold can be a basis for developing receptor modulators, and the nature of the substituents would be critical for defining the selectivity and potency towards specific receptors.

| Structural Feature | Biological Target Class | Example from Related Pyrrolidine Series | Mechanism of Interaction |

| N-Aroyl substitution | Enzyme (Aldose Reductase) | (3-Benzoylpyrrol-1-yl)acetic acid derivatives showed inhibitory activity. nih.gov | The aroyl moiety likely interacts with the enzyme's active site, with substituents influencing binding affinity. |

| N-Alkyl substitution | Enzyme (Aromatase) | 1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones were potent inhibitors. nih.gov | The alkyl chain length was critical for potency, suggesting an optimal fit within a hydrophobic pocket of the enzyme. |

| 3-Alkyl substitution | Receptor (Chemokine Receptors) | 3-Alkyl pyrrolidine derivatives were described as modulators of CCR-3 and CCR-5. google.com | The alkyl group at the 3-position likely influences the binding to the receptor, affecting its signaling pathway. |

This table provides examples of how structural features in various pyrrolidine series correlate with specific biological targets, offering a framework for understanding the potential activities of this compound analogs.

Exploration of Biological Activities and Molecular Interactions of 3r 1 3 Chlorobenzoyl Pyrrolidin 3 Ol Derivatives

Enzyme Inhibition Assays (In Vitro Investigations)

The interaction of (3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol derivatives with several enzymes has been evaluated to determine their inhibitory potential. These studies are crucial for understanding the structure-activity relationships that govern the compounds' effects.

Glycosidase Inhibition (e.g., α-amylase, α-glucosidase)

Glycosidases, such as α-amylase and α-glucosidase, are key enzymes in carbohydrate digestion and have been targeted for the management of metabolic conditions. nih.gov The pyrrolidine (B122466) scaffold is a foundational structure in the development of therapeutic agents that inhibit these enzymes. nih.gov

Research into pyrrolidine derivatives has identified several compounds with significant inhibitory activity. For instance, a series of N-substituted (3R,4R)-pyrrolidine-3,4-diols, which are structurally related to the core topic compound, showed inhibitory effects on α-D-mannosidases from almonds and jack beans. researchgate.net Similarly, studies on tert-butyl (S)-2-(arylcarbamoyl) pyrrolidine-1-carboxylate derivatives revealed potent inhibition of both α-amylase and α-glucosidase. nih.gov Specifically, compounds with electron-donating groups, such as a para-methoxy group, demonstrated enhanced activity. nih.gov The inhibitory concentration (IC₅₀) values for some of these derivatives were found to be comparable to or even more potent than the reference standard, acarbose. nih.govresearchgate.netnih.gov

Table 1: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives

| Compound Derivative | Target Enzyme | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| (S)-tert-butyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate (3a) | α-Amylase | 36.32 | nih.gov |

| (S)-tert-butyl 2-((4-methoxyphenyl)carbamoyl)pyrrolidine-1-carboxylate (3g) | α-Amylase | 26.24 | nih.gov |

| (S)-tert-butyl 2-((4-methoxyphenyl)carbamoyl)pyrrolidine-1-carboxylate (3g) | α-Glucosidase | 18.04 | nih.gov |

| Acarbose (Standard) | α-Amylase | 5.50 | nih.gov |

| Metformin (Standard) | α-Amylase | 25.31 | nih.gov |

Neuraminidase Inhibition

Neuraminidase (NA) is a critical enzyme for the replication of influenza viruses, making it a prime target for antiviral therapies. nih.govnih.gov Several studies have focused on designing and synthesizing pyrrolidine derivatives as NA inhibitors. nih.govnih.gov

Starting from 4-hydroxy-L-proline, a series of pyrrolidine derivatives were developed and shown to have potent inhibitory activity against influenza A (H3N2) neuraminidase. nih.govnih.gov The potency of some of these synthesized compounds was found to be comparable to the well-known NA inhibitor, Oseltamivir. nih.govnih.gov Another potent inhibitor, A-192558, which features a trisubstituted pyrrolidine core, was identified through these research efforts. acs.org Structural analysis revealed that specific functional groups on the pyrrolidine ring interact with key residues in the enzyme's active site, including the carboxylic group engaging with a positively charged pocket and other residues interacting with hydrophobic pockets. acs.org

Table 2: In Vitro Neuraminidase Inhibitory Activity of Pyrrolidine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrrolidine Derivative 6e | Influenza A (H3N2) NA | 1.56 | nih.govnih.gov |

| Pyrrolidine Derivative 9c | Influenza A (H3N2) NA | 2.71 | nih.gov |

| Pyrrolidine Derivative 9f | Influenza A (H3N2) NA | 2.40 | nih.gov |

| Pyrrolidine Derivative 10e | Influenza A (H3N2) NA | 2.01 | nih.gov |

| A-192558 | Influenza A NA | 0.2 | acs.org |

| A-315675 | Influenza A & B NA | Effective Inhibition | nih.gov |

| Oseltamivir (Standard) | Influenza A (H3N2) NA | 1.06 | nih.govnih.gov |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a role in glucose metabolism by inactivating incretin (B1656795) hormones. wipo.intnih.gov Inhibition of DPP-IV is an established therapeutic strategy. The pyrrolidine scaffold is a key structural element in several well-known DPP-IV inhibitors. nih.gov

Cyanopyrrolidines, in particular, are a prominent and well-researched class of peptidomimetic DPP-IV inhibitors. nih.gov These compounds are designed to mimic the natural proline-containing substrates of the enzyme. nih.gov The development of novel 1,2,4-triazole (B32235) derivatives incorporating a pyrrolidine ring has also yielded inhibitors with IC₅₀ values in the nanomolar range and high selectivity for DPP-IV over related proteases. nih.gov The pyrrole-2-carbonitrile (B156044) moiety has also been shown to be an effective structural component for DPP-IV inhibition. google.com

Other Relevant Enzyme Targets (e.g., matrix metalloproteinases, dihydrofolate reductase)

The inhibitory potential of pyrrolidine derivatives extends to other enzyme families, including matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in various diseases. nih.gov Research has led to the design of MMP inhibitors based on a 3-mercaptopyrrolidine core. nih.gov These compounds have shown the ability to modulate the activity of several MMPs, including MMP-2, MMP-13, and MMP-14, with IC₅₀ values in the low nanomolar range. nih.gov These inhibitors demonstrate selectivity for certain MMPs over others, which is attributed to the specific stereochemistry and functional groups on the pyrrolidine ring that interact with the enzyme's active site. nih.gov

Table 3: In Vitro Inhibitory Activity of 3-Mercaptopyrrolidine Derivatives against Matrix Metalloproteinases

| Compound Series | Target Enzyme | IC₅₀ Range (nM) | Reference |

|---|---|---|---|

| Mercaptosulfonamides | MMP-2 | ~2 to 50 | nih.gov |

| Mercaptosulfonamides | MMP-13 | ~2 to 50 | nih.gov |

| Mercaptosulfonamides | MMP-14 | ~4 to 60 | nih.gov |

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in folate metabolism, essential for the synthesis of nucleic acids and amino acids. nih.gov A novel class of DHFR inhibitors has been designed and synthesized based on a 1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivative (PQD) structure, which incorporates a pyrrole (B145914) ring. nih.gov These compounds have demonstrated therapeutic effects in preclinical models, highlighting the potential of pyrrolidine-related structures to inhibit this enzyme target. nih.gov

Receptor Modulation and Neurotransmitter System Interactions

Beyond enzyme inhibition, derivatives of this compound have been investigated for their ability to modulate the function of key receptors in the central nervous system.

Investigation of GABAergic System Activity

The γ-aminobutyric acid type A (GABAₐ) receptor is a primary mediator of inhibitory neurotransmission in the brain. nih.gov Positive allosteric modulators (PAMs) of this receptor can enhance its function. A novel series of pyrroloindolines, which are structurally derived from pyrrolidine, have been synthesized and evaluated for their effects on the GABAergic system. nih.gov

These pyrroloindoline derivatives were found to act as significant positive allosteric modulators of the α1β2γ2 GABAₐ receptor. nih.gov In functional evaluations, these compounds were shown to potentiate the current response induced by GABA, indicating an enhancement of the receptor's inhibitory function. nih.gov For example, one of the derivatives, compound (+)-2, demonstrated notable potentiation of the GABA response, underscoring the potential for pyrrolidine-based structures to interact with and modulate the GABAergic system. nih.gov

Assessment of Opioid Receptor Antagonism Potential

The endogenous opioid system, which includes mu, kappa, and delta opioid receptors, is integral to various physiological processes. acs.org While many compounds interact with these receptors as agonists, there is also a significant therapeutic interest in developing antagonists. The potential for pyrrolidine scaffolds to serve as a basis for opioid receptor antagonists is an area of active investigation.

Research into structurally related scaffolds provides a basis for this exploration. For instance, the trans-(3,4)-dimethyl-4-(3-hydroxyphenyl)piperidines are a known class of opioid antagonists, and molecular modeling has indicated a strong structural similarity to other cyclic amine structures. nih.gov This suggests that the pyrrolidine ring, as a related cyclic amine, could also be a viable scaffold for designing opioid receptor antagonists. Further supporting this, studies on other heterocyclic scaffolds have demonstrated that specific substitutions can confer potent antagonism at both mu and kappa opioid receptors. nih.gov The exploration of derivatives of this compound for opioid receptor antagonism would be a logical extension of these findings, focusing on how the 3-chlorobenzoyl and 3-hydroxyl moieties influence binding and activity at these receptors.

While the focus is on antagonism, it is noteworthy that pyrrolidinyl-substituted pyranopiperazine scaffolds have been developed as kappa opioid receptor agonists. acs.orgnih.gov This dual potential for agonism and antagonism within the broader class of pyrrolidine-containing molecules underscores the nuanced structure-activity relationships at play and highlights the importance of empirical testing for any new derivative series.

Antimicrobial Potential (In Vitro Studies)

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. nih.gov Pyrrolidine and pyrrole derivatives have emerged as a promising class of compounds in this regard, exhibiting a wide range of antimicrobial activities.

The pyrrolidine scaffold is a component of various compounds with demonstrated antibacterial properties. nih.gov For example, certain thiazole-based pyrrolidine derivatives have shown selective activity against Gram-positive bacteria like Staphylococcus aureus. biointerfaceresearch.com In one study, a 4-F-phenyl derivative was found to be effective against S. aureus and Bacillus cereus but not against Gram-negative bacteria such as Escherichia coli, suggesting that the outer membrane of Gram-negative bacteria may act as a barrier to these compounds. biointerfaceresearch.com

Other research has focused on pyrrolidine-2,3-diones, which have shown efficacy against both planktonic and biofilm forms of S. aureus. researchgate.netsemanticscholar.org The introduction of aromatic heterocycles to an indolone core, which can be considered a related structure, has also been shown to significantly enhance antibacterial activity, with some derivatives exhibiting high potency against S. aureus, including methicillin-resistant strains (MRSA). mdpi.com The data below from various studies on pyrrolidine and related derivatives illustrates the potential for antibacterial activity.

| Derivative Class | Organism | Activity |

| Thiazole-based pyrrolidines | S. aureus | Inhibition zone of 30.53 ± 0.42 mm at 400 µg |

| Thiazole-based pyrrolidines | B. cereus | Inhibition zone of 21.70 ± 0.36 mm at 400 µg |

| 3-Alkylidene-2-indolones | S. aureus ATCC 6538 | MIC = 0.5–16 μg/mL |

| 3-Alkylidene-2-indolones | MRSA ATCC 43300 | MIC = 0.5–16 μg/mL |

| Streptopyrroles | S. aureus | MIC = 0.7–2.9 μM |

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. nih.govmdpi.com Inhibiting QS is a promising anti-virulence strategy that may be less likely to induce resistance compared to traditional antibiotics. nih.gov The pyrrolidone (a close relative of pyrrolidine) scaffold has been investigated for this purpose.

A series of aryl-substituted pyrrolones were designed and synthesized, with some compounds showing significant inhibition of QS-controlled processes in Pseudomonas aeruginosa. nih.gov For instance, one derivative was able to inhibit pyocyanin (B1662382) production and protease activity by 80.6% and 78.5%, respectively. nih.gov This indicates that the pyrrolidone ring can serve as a core for the development of potent QS inhibitors. The exploration of this compound derivatives in this context would be a valuable endeavor to determine if this specific substitution pattern can effectively disrupt bacterial communication.

| Derivative Class | Target | Inhibition |

| Aryl-substituted pyrrolones | Pyocyanin production in P. aeruginosa | 80.6% |

| Aryl-substituted pyrrolones | Protease activity in P. aeruginosa | 78.5% |

Tuberculosis remains a major global health threat, and new drugs are needed to combat drug-resistant strains. nih.gov The pyrrole and pyrrolidine moieties are found in compounds with significant antitubercular activity. researchgate.netnih.gov For example, pyrrole Schiff bases have been synthesized and screened for their activity against Mycobacterium tuberculosis H37Rv, with some compounds showing promising minimum inhibitory concentration (MIC) values. researchgate.net

Structure-activity relationship studies on pyrrole-2-carboxamides revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhanced anti-TB activity. nih.gov Many of these compounds showed potent activity with MIC values below 0.016 μg/mL and low cytotoxicity. nih.gov Given that the target compound, this compound, contains a substituted phenyl group, it is plausible that its derivatives could be explored for antitubercular properties.

| Derivative Class | Organism | Activity (MIC) |

| Pyrrole Schiff bases | M. tuberculosis H37Rv | 3.125 µg/mL |

| Pyrrole-2-carboxamides | M. tuberculosis | < 0.016 µg/mL |

Antineoplastic Activity (In Vitro Cell-Based Assays)

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Pyrrolidine and pyrrole derivatives have been a source of compounds with significant cytotoxic effects against various cancer cell lines. mdpi.comspandidos-publications.comnih.gov

A wide array of pyrrolidine and pyrrole-containing compounds have been evaluated for their in vitro anticancer activity. For example, pyrrolidine dithiocarbamate (B8719985) has demonstrated dose-dependent cytotoxic activity against small-cell lung cancer (SCLC) cell lines. spandidos-publications.com Similarly, a diversity-oriented synthesis of 1-benzylpyrrolidin-3-ol analogues yielded compounds with selective cytotoxicity towards HL-60 (leukemia) cells. monash.edu

Pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties have also been synthesized and evaluated, with some derivatives showing potent cytotoxic activity against prostate (PC3), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov One compound, in particular, was found to be highly potent against PC3 cells with an IC50 value of 0.19 µM. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. nih.govnih.gov The table below summarizes the cytotoxic effects of various pyrrolidine and related derivatives on different cancer cell lines.

| Derivative Class | Cell Line | Activity (IC50) |

| Pyrrolo[2,3-d]pyrimidines | PC3 (Prostate) | 0.19 µM |

| Pyrrolo[2,3-d]pyrimidines | MCF-7 (Breast) | 1.66 µM |

| Pyrrolo[2,3-d]pyrimidines | A549 (Lung) | 4.55 µM |

| Pyrrolopyrimidines | MCF-7 (Breast) | 23.42 µM |

| Isoxazolidines | SKOV3 (Ovarian) | 6.5 ± 0.9 µM |

| Isoxazolidines | A549 (Lung) | 9.7 ± 0.7 µM |

| Isoxazolidines | MCF-7 (Breast) | 9.7 ± 1.3 µM |

Given the demonstrated antineoplastic potential of the broader class of pyrrolidine and pyrrole derivatives, a systematic evaluation of this compound derivatives against a panel of cancer cell lines would be a scientifically meritorious pursuit.

Proposed Molecular Mechanisms Underlying Antineoplastic Action

The anticancer potential of pyrrolidine-based compounds is a significant area of research. While direct studies on this compound are limited, the molecular mechanisms of structurally related pyrrolidine derivatives offer valuable insights into its possible antineoplastic actions. These mechanisms often involve the modulation of key cellular pathways that control cell growth, proliferation, and apoptosis (programmed cell death).

One proposed mechanism is the inhibition of crucial enzymes involved in DNA replication and repair. For instance, certain novel hydroxycinnamamide derivatives of pyrrolidine have been investigated for their interaction with Topoisomerase I (Top1), an enzyme vital for relieving torsional stress in DNA during replication and transcription. japsonline.com Molecular docking studies of N-caffeoylpyrrolidine have indicated potential binding to the active site of Top1, suggesting that inhibition of this enzyme could be a key aspect of its anticancer activity. japsonline.com

Another significant pathway that could be targeted by pyrrolidine derivatives is the p53 tumor suppressor pathway. The p53 protein plays a critical role in preventing cancer formation by initiating cell cycle arrest, DNA repair, or apoptosis in response to cellular stress. scispace.com Some cancer cells overexpress proteins like MDM2, which inhibits p53, thereby promoting tumor growth. scispace.com The development of small molecules that can disrupt the MDM2-p53 interaction is a promising anticancer strategy. scispace.com Research into spirooxindole-pyrrolidine derivatives suggests their potential as dual inhibitors of GPX4 and MDM2, which could reactivate p53's tumor-suppressing functions. scispace.com

Furthermore, many anticancer agents exert their effects by inducing apoptosis. Studies on pyrimidine (B1678525) derivatives have shown that they can trigger apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For example, some derivatives have been found to upregulate the expression of Bax (a pro-apoptotic protein) and downregulate Bcl-2 (an anti-apoptotic protein), leading to the loss of mitochondrial membrane potential and subsequent cell death. nih.gov These compounds can also arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov

The table below summarizes the proposed anticancer mechanisms of various pyrrolidine and related heterocyclic derivatives, providing a framework for understanding the potential action of this compound derivatives.

| Derivative Class | Proposed Mechanism of Action | Target(s) | Reference |

| N-caffeoylpyrrolidine | Inhibition of DNA replication and transcription | Topoisomerase I (Top1) | japsonline.com |

| Spirooxindole-pyrrolidines | Disruption of p53-MDM2 interaction, reactivation of p53 | MDM2, GPX4 | scispace.com |

| Pyrimidine derivatives | Induction of apoptosis, cell cycle arrest | Bax, Bcl-2 | nih.gov |

| Pyrrolidone derivatives | Inhibition of cell viability | - | mdpi.com |

Protein Binding Studies (e.g., Human Serum Albumin interactions)

The interaction of drug molecules with plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of their pharmacokinetic profile, including their distribution, metabolism, and excretion. HSA is the most abundant protein in blood plasma and has multiple binding sites that can accommodate a wide variety of ligands. nih.gov Understanding the binding of this compound derivatives to HSA is essential for predicting their behavior in the body.

HSA possesses two principal drug-binding sites, known as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). nih.gov The binding to these sites is typically driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces. nih.gov The specific site and the strength of binding can significantly influence a drug's free concentration in the plasma, which in turn affects its efficacy and duration of action.

Spectroscopic techniques such as fluorescence spectroscopy and circular dichroism are commonly employed to study drug-HSA interactions. nih.gov These methods can provide information on binding constants, the number of binding sites, and conformational changes in the protein upon ligand binding. nih.gov For example, the binding of flavonoids to HSA has been shown to induce conformational changes and modify the environment around specific amino acid residues like tryptophan (Trp214), which is located in Sudlow's site I. nih.gov

The table below outlines the key characteristics of drug binding to Human Serum Albumin.

| Binding Parameter | Description | Common Investigative Techniques |

| Binding Affinity (Ka) | The strength of the interaction between the drug and the protein. | Fluorescence Spectroscopy, Isothermal Titration Calorimetry |

| Binding Sites | Specific regions on the HSA molecule where drugs bind (e.g., Sudlow's Site I, Site II). | Competitive Binding Assays, Molecular Docking |

| Thermodynamic Parameters (ΔH, ΔS, ΔG) | Provide insight into the forces driving the binding interaction (e.g., hydrophobic, electrostatic, hydrogen bonds). | Isothermal Titration Calorimetry |

| Conformational Changes | Alterations in the secondary and tertiary structure of HSA upon drug binding. | Circular Dichroism, FTIR Spectroscopy |

Further experimental studies, including molecular docking and spectroscopic analysis, would be necessary to fully elucidate the specific binding mode and affinity of this compound and its derivatives with Human Serum Albumin.

Advanced Derivatization and Scaffold Modifications of 3r 1 3 Chlorobenzoyl Pyrrolidin 3 Ol

Introduction of Additional Chiral Centers and Diverse Functional Groups for Enhanced Bioactivity

The introduction of new stereocenters and a variety of functional groups onto the (3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol scaffold is a primary strategy for exploring and optimizing structure-activity relationships (SAR). The existing (R)-configuration at the C3 position of the pyrrolidine (B122466) ring provides a crucial starting point for diastereoselective modifications, allowing for the synthesis of complex structures with well-defined three-dimensional arrangements.

Detailed Research Findings:

The modification of the core structure can be approached by targeting several key positions:

The Pyrrolidine Ring: Alkylation or acylation at the C4 or C5 positions can introduce new substituents and potentially new chiral centers. The choice of substituent can dramatically alter the molecule's interaction with its biological target. For example, introducing a fluorine atom can block metabolic sites or modulate electronic properties, while adding a hydroxyl or amino group can create new hydrogen bonding opportunities. nih.gov

The Hydroxyl Group: The secondary alcohol at C3 is a versatile handle for introducing a wide array of functional groups. Esterification or etherification can append groups that alter lipophilicity, solubility, and metabolic stability. For instance, replacing the hydroxyl group with a cyano group can introduce a potent hydrogen bond acceptor. sci-hub.box Conversely, deoxyfluorination of the alcohol can enhance membrane permeability and metabolic stability. nih.gov

The Benzoyl Moiety: The 3-chloro substituent on the benzoyl ring can be replaced or supplemented with other groups to probe binding pocket interactions. The introduction of different halogens like bromine can enhance binding affinity through halogen bonding. nih.gov Aromatic rings are pivotal for interactions such as π-π stacking and can be modified to fine-tune electronic and steric properties. mdpi.com

The strategic introduction of these groups can lead to significant changes in the molecule's physicochemical properties, as illustrated in the table below.

Table 1: Hypothetical Impact of Functional Group Introduction on Physicochemical Properties

| Modification Strategy | Functional Group Introduced | Potential Impact on Properties | Rationale |

| Pyrrolidine Ring Modification | C4-Fluoro | Increased Lipophilicity, Blocked Metabolism | Fluorine is a bioisostere of hydrogen but with high electronegativity. nih.gov |

| Hydroxyl Group Derivatization | O-Phosphate Ester | Increased Aqueous Solubility | The phosphate (B84403) group is ionizable at physiological pH, enhancing water solubility. |

| Benzoyl Ring Substitution | Replacement of -Cl with -CF3 | Increased Lipophilicity, Altered Electronics | The trifluoromethyl group is a strong electron-withdrawing group and increases lipophilicity. |

| Hydroxyl Group Replacement | Replacement of -OH with -CN | Altered H-Bonding, Increased Polarity | The cyano group is a versatile hydrogen bond acceptor. sci-hub.box |

These modifications are guided by the principle that even subtle changes to a molecule's structure can lead to profound differences in its biological profile.

Conjugation Strategies with Other Bioactive Moieties or Heterocyclic Scaffolds

Conjugation involves covalently linking this compound to another distinct molecule, which may itself be biologically active or a different scaffold. This approach aims to create hybrid molecules with synergistic or novel activities, improved targeting, or a modified pharmacokinetic profile. The functional handles on the parent molecule—primarily the hydroxyl group and, to a lesser extent, the aromatic ring—serve as anchor points for these conjugations.

Detailed Research Findings:

Key conjugation strategies include:

Linkage to other Bioactive Molecules: The pyrrolidinol derivative can be linked to another pharmacophore to create a dual-action agent. For example, it could be conjugated to an anti-inflammatory agent or an antibiotic. The linker used to connect the two moieties is critical and can be designed to be stable or to cleave under specific physiological conditions (e.g., in a low pH environment or in the presence of specific enzymes).

Fusion with Heterocyclic Scaffolds: The pyrrolidine ring can be fused or linked to other heterocyclic systems, such as pyrimidines, imidazoles, or triazoles. These heterocycles are prevalent in medicinal chemistry and can impart new biological activities or improve interactions with target proteins. For instance, linking to a pyrazolo[3,4-d]pyrimidine scaffold has been used to enhance the properties of other kinase inhibitors. nih.gov

The design of these conjugates requires careful consideration of the linker chemistry. The hydroxyl group of this compound can be used to form ester, ether, or carbamate (B1207046) linkages, providing a versatile platform for attaching a wide range of molecules.

Rational Design of Prodrugs for Modulating Bioavailability and Target Specificity

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov This strategy is frequently employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism. nih.govnih.gov For this compound, the C3-hydroxyl group is the most common site for prodrug modification.

Detailed Research Findings:

Prodrug strategies applicable to this scaffold include:

Phosphate Esters for Enhanced Aqueous Solubility: To improve solubility for intravenous formulations, the hydroxyl group can be converted into a phosphate ester. The phosphate group is highly polar and water-soluble, and it can be cleaved by alkaline phosphatases in the body to regenerate the active hydroxyl compound.

Carrier-Linked Prodrugs for Targeted Delivery: The molecule can be linked to a carrier moiety, such as an amino acid or a peptide, that is recognized by specific transporters in the body. nih.gov For example, linking to a substrate of an influx transporter expressed on a target cell type could concentrate the drug at its site of action. Valaciclovir, a prodrug of acyclovir, utilizes an amino acid carrier to leverage peptide transporters for improved absorption. nih.gov

The prodrug approach is a powerful tool that can be proactively integrated into the drug discovery process to address potential liabilities without fundamentally altering the core pharmacophore. nih.gov

Table 2: Prodrug Strategies and Their Applications

| Prodrug Type | Promoieties Attached to -OH | Goal of Modification | In Vivo Activation |

| Ester Prodrug | Aliphatic or Aromatic Carboxylic Acids | Enhance Lipophilicity & Permeability | Carboxylesterases nih.gov |

| Phosphate Prodrug | Phosphoric Acid | Enhance Aqueous Solubility | Alkaline Phosphatases |

| Carbonate Prodrug | Alkyl or Aryl Carbonates | Modulate Stability & Release Rate | Esterases |

| Amino Acid Conjugate | L-Valine, L-Leucine, etc. | Target Amino Acid Transporters | Peptidases/Esterases |

Development of Immobilized this compound for Heterogeneous Catalysis or Affinity Purification

Immobilization involves attaching a molecule to an insoluble solid support, such as a polymer resin, silica (B1680970) gel, or magnetic nanoparticle. This renders the molecule part of a heterogeneous system, which offers significant advantages in certain applications, including ease of separation from reactants and products, and potential for reuse.

Detailed Research Findings:

The this compound molecule can be immobilized for two primary purposes:

Heterogeneous Catalysis: If the molecule or a derivative serves as a catalyst for a chemical reaction (e.g., as a chiral ligand in asymmetric synthesis), immobilizing it allows it to be easily recovered and reused, reducing costs and simplifying product purification.

Affinity Purification: The immobilized molecule can be used as a ligand in affinity chromatography to capture and purify its specific binding partner (e.g., a target protein) from a complex biological mixture. This is a powerful tool for target identification and proteomics research.

Several immobilization methods can be applied:

Covalent Attachment: This is the most robust method, involving the formation of a stable chemical bond between the molecule and the support. mdpi.com The hydroxyl group of this compound is an ideal handle for this, as it can react with activated supports to form ether, ester, or carbamate linkages.

Adsorption: This method relies on non-covalent interactions such as hydrogen bonds, van der Waals forces, or hydrophobic interactions to bind the molecule to the support surface. mdpi.com It is a simpler and gentler method but may be prone to ligand leaching. mdpi.com

Entrapment: The molecule can be physically encapsulated within the porous matrix of a polymer gel. mdpi.com This method is gentle and preserves the molecule's structure, but diffusion of the substrate and product through the matrix can be rate-limiting. mdpi.com

The choice of immobilization technique depends on the specific application, the stability of the molecule, and the nature of the solid support.

Synthesis of Conformationally Restricted Analogs to Probe Binding Site Topologies

The flexibility of the pyrrolidine ring and the rotatable bonds in the this compound structure mean that it can adopt multiple conformations in solution. However, only one of these conformations is likely the "bioactive conformation" responsible for binding to its biological target. Synthesizing conformationally restricted analogs, where this flexibility is reduced, is a key strategy to identify this bioactive conformation and map the topology of the binding site.

Detailed Research Findings:

Methods to restrict conformation include:

Introduction of Ring Systems: Fusing an additional ring to the pyrrolidine scaffold can lock it into a more rigid bicyclic system. This significantly reduces the number of accessible conformations.

Incorporation of Unsaturation: Introducing a double bond into the pyrrolidine ring can planarize a portion of the structure, thereby restricting its conformational freedom.

Strategic Introduction of Bulky Groups: Placing large, sterically demanding substituents on the scaffold can favor certain rotational isomers (rotamers) by creating a high energy barrier for bond rotation.

Reducing Rotatable Bonds: Replacing flexible alkyl chains with more rigid linkers, such as incorporating a benzene (B151609) ring into a side chain, can reduce the number of single bonds and maintain a more defined active conformation. mdpi.com

By synthesizing a series of these rigid analogs and evaluating their biological activity, researchers can deduce which spatial arrangement of key functional groups is required for optimal interaction with the target. This information is invaluable for the rational design of next-generation compounds with improved potency and selectivity.

Future Directions and Emerging Research Perspectives in 3r 1 3 Chlorobenzoyl Pyrrolidin 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for generating diverse libraries of (3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol derivatives. Future efforts are focused on creating more efficient, cost-effective, and environmentally friendly synthetic routes.

Key emerging methodologies include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. researchgate.net The development of novel MCRs could enable the rapid synthesis of diverse pyrrolidine (B122466) derivatives from simple precursors. researchgate.net

1,3-Dipolar Cycloadditions: This method is a classic and powerful tool for constructing five-membered heterocycles like the pyrrolidine ring. nih.govresearchgate.net Future research will likely focus on developing new catalytic and stereoselective versions of this reaction to create structurally complex and optically pure pyrrolidine derivatives.

Borrowing Hydrogen Methodology: This atom-efficient process uses a catalyst to temporarily "borrow" hydrogen from an alcohol to form a reactive carbonyl intermediate, which then reacts with an amine. researchgate.net This method allows for the synthesis of substituted pyrrolidinols from acyclic triols and primary amines, representing a green alternative to traditional multi-step syntheses. researchgate.net

DNA-Compatible Synthesis: The rise of DNA-Encoded Libraries (DELs) necessitates synthetic methods that are compatible with the delicate DNA tag. acs.org Developing robust, DNA-compatible strategies, such as three-component cycloadditions, for the synthesis of pyrrolidine-fused scaffolds will significantly expand the chemical space available for drug discovery. acs.org

Green Chemistry Approaches: The use of ultrasound irradiation and green catalysts, such as citric acid in ethanol, is being explored to create cleaner and more sustainable synthetic pathways for pyrrolidinone derivatives. rsc.org These principles are expected to be increasingly applied to the synthesis of other pyrrolidine-based compounds.

Table 1: Comparison of Emerging Synthetic Methodologies for Pyrrolidine Derivatives

| Methodology | Description | Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a complex product. researchgate.net | High atom economy, operational simplicity, rapid generation of molecular diversity. researchgate.net |

| Borrowing Hydrogen | Catalytic dehydrogenation of an alcohol to an aldehyde, followed by condensation with an amine and subsequent hydrogenation. researchgate.net | Atom-efficient, reduces waste, uses readily available starting materials. researchgate.net |

| DNA-Compatible Synthesis | Synthetic reactions that proceed under conditions (e.g., aqueous media, neutral pH) that do not damage DNA. acs.org | Enables the construction of massive DNA-encoded libraries for high-throughput screening. acs.org |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote chemical reactions. rsc.org | Shorter reaction times, increased yields, milder reaction conditions, environmentally friendly. rsc.org |

Integration of High-Throughput Screening and Combinatorial Chemistry for Lead Identification

To efficiently explore the therapeutic potential of this compound derivatives, modern drug discovery relies on the integration of combinatorial chemistry and high-throughput screening (HTS).

Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds. slideshare.net By systematically altering the substituents on the pyrrolidine ring and the benzoyl group of the parent molecule, researchers can generate thousands of unique derivatives. These libraries can be created using both solid-phase and solution-phase synthesis techniques. slideshare.net A particularly powerful approach is the use of DNA-Encoded Library (DEL) technology, which combines combinatorial chemistry with DNA-based encoding to construct and screen libraries of unprecedented size. acs.org

Once these libraries are synthesized, HTS is used to rapidly test them against biological targets to identify "hit" compounds—molecules that show a desired biological effect. This integration dramatically accelerates the pace of lead identification compared to traditional methods. slideshare.net

Table 2: Workflow for Lead Identification using Combinatorial Chemistry and HTS

| Step | Description | Key Technologies |

|---|---|---|

| 1. Library Design | Design a library of derivatives based on the this compound scaffold, varying key functional groups. | Computational chemistry, Structure-Activity Relationship (SAR) data. |

| 2. Combinatorial Synthesis | Synthesize the designed library of compounds using parallel or automated techniques. | Solid-phase synthesis, DNA-Encoded Library (DEL) technology. acs.orgslideshare.net |

| 3. High-Throughput Screening (HTS) | Screen the entire library against one or more biological targets to measure activity. | Robotic automation, fluorescence assays, biochemical assays. |

| 4. Hit Identification & Confirmation | Identify compounds that meet predefined activity criteria and re-test to confirm their effects. | Data analysis software, dose-response assays. |

| 5. Lead Optimization | Synthesize and test further analogs of the confirmed hits to improve potency, selectivity, and drug-like properties. | Medicinal chemistry, computational modeling. |

Application of Advanced Computational Modeling and Artificial Intelligence in Rational Drug Design

Computational tools, including artificial intelligence (AI) and machine learning, are revolutionizing rational drug design. patsnap.comresearchgate.net These methods can significantly reduce the time and cost of drug discovery by predicting the properties of new molecules before they are synthesized. nih.gov

For derivatives of this compound, these approaches can be applied in several ways:

Molecular Modeling: Techniques like homology modeling and molecular dynamics simulations can be used to build three-dimensional models of target proteins and simulate how a derivative of this compound would bind to it. patsnap.com This provides insights into the stability and nature of the drug-target complex. patsnap.com

Virtual Screening and Docking: Large virtual libraries of compounds can be computationally "docked" into the binding site of a target protein to predict their binding affinity. patsnap.comnih.gov This allows researchers to prioritize which compounds to synthesize and test in the lab.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. patsnap.comnih.gov By training these models on existing data for pyrrolidine derivatives, they can predict the activity of new, unsynthesized compounds. Machine learning algorithms have greatly enhanced the predictive power of QSAR models. patsnap.com

AI-Driven Generative Models: Generative AI models can design entirely new molecules with desired properties from scratch. researchgate.net These models can be trained on the structural rules of the pyrrolidine scaffold to propose novel derivatives of this compound that are optimized for binding to a specific target. researchgate.net

Table 3: Key Computational Tools in Rational Drug Design

| Tool/Technique | Application | Purpose |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. patsnap.com | Assess binding affinity and interaction patterns; virtual screening. patsnap.comnih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. patsnap.com | Analyze the stability and conformational changes of the drug-target complex. nih.gov |

| QSAR Modeling | Correlates chemical structure with biological activity using statistical or machine learning models. patsnap.comnih.gov | Predict the activity of novel compounds; guide lead optimization. umk.pl |

| Artificial Intelligence (AI) | Uses machine learning and deep learning to analyze data, predict properties, and generate new molecular structures. researchgate.netnih.gov | Accelerate all phases of drug discovery, from target identification to lead design. nih.gov |

Exploration of New Biological Targets and Polypharmacological Approaches for this compound Derivatives

The versatility of the pyrrolidine scaffold means that its derivatives have the potential to interact with a wide range of biological targets. nih.govnih.gov While some targets for pyrrolidine-based compounds are known, a key future direction is the exploration of novel targets for derivatives of this compound.

Research has shown that different substitutions on the pyrrolidine ring can lead to activity at various targets, including:

Chemokine Receptors: Certain (S)-pyrrolidines have been identified as antagonists of the CXCR4 receptor, which is involved in cancer metastasis. nih.gov

Enzymes: Derivatives of (3S,4S)-4-aminopyrrolidine-3-ol have shown inhibitory activity against BACE1, an enzyme implicated in Alzheimer's disease. nih.gov

Hormone Receptors: The stereochemistry of a methyl group on the pyrrolidine ring can determine whether a compound acts as a pure antagonist for the estrogen receptor α (ERα), a target in breast cancer. nih.gov

Furthermore, the concept of polypharmacology —designing single drugs that interact with multiple targets—is an emerging paradigm for treating complex diseases like cancer and neurodegenerative disorders. The structural complexity of this compound derivatives makes them ideal candidates for development as multi-target agents. nih.gov

Table 4: Potential Biological Target Classes for Pyrrolidine Derivatives

| Target Class | Example | Therapeutic Area | Reference |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | CXCR4 Chemokine Receptor | Cancer, Inflammation | nih.gov |

| Enzymes | BACE1 (Beta-secretase 1) | Alzheimer's Disease | nih.gov |

| Nuclear Receptors | Estrogen Receptor α (ERα) | Breast Cancer | nih.gov |

| Ion Channels | Voltage-Gated Sodium Channels | Epilepsy | nih.gov |

Design and Synthesis of Chemical Probes for Elucidating Molecular Mechanisms